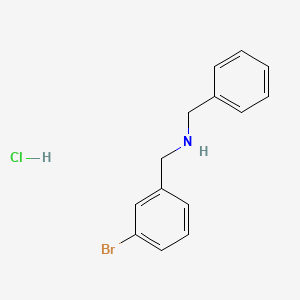

N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride

Description

N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride is a halogenated benzylamine derivative characterized by a benzyl group attached to a methanamine backbone, with a 3-bromophenyl substituent. The compound’s structure combines aromatic and aliphatic moieties, making it a versatile intermediate in medicinal chemistry and materials science. The hydrochloride salt enhances stability and solubility in polar solvents, which is critical for pharmaceutical applications.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN.ClH/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12;/h1-9,16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEVXNYKULRALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70251-04-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70251-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Approach

Reductive amination represents the most widely reported method for synthesizing N-benzyl-1-(3-bromophenyl)methanamine hydrochloride. This one-pot strategy involves condensing 3-bromobenzaldehyde with benzylamine to form an imine intermediate, followed by reduction to the amine and subsequent hydrochloride salt formation.

Reaction Mechanism and Conditions

The imine intermediate, N-benzyl-1-(3-bromophenyl)methanimine, forms via nucleophilic attack of benzylamine on 3-bromobenzaldehyde in methanol under reflux (80°C, 6 h). Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) then reduces the imine to the secondary amine. Acidic workup with hydrochloric acid (HCl) yields the hydrochloride salt.

Table 1: Comparative Reductive Amination Conditions

Key findings:

- NaBH₄ in methanol achieves 78% yield at ambient temperatures but requires strict anhydrous conditions to avoid side reactions.

- Catalytic hydrogenation provides higher yields (85%) but demands pressurized equipment.

- Substituent effects are critical; electron-donating groups (e.g., 4-methoxy) improve imine stability and subsequent reduction efficiency.

Nucleophilic Substitution Methods

Alternative routes employ nucleophilic substitution reactions using 3-bromobenzyl halides and N-methylbenzylamine. This method avoids the instability associated with imine intermediates.

Two-Step Alkylation Protocol

- Formation of 3-Bromobenzyl Chloride :

Bromination of benzyl alcohol derivatives using PCl₅ or SOCl₂ in dichloromethane (DCM) at 0°C yields 3-bromobenzyl chloride (89% purity). - Amine Alkylation :

Reacting 3-bromobenzyl chloride with N-methylbenzylamine in toluene at 110°C for 8 h in the presence of K₂CO₃ (2 eq) produces the tertiary amine, which is isolated as the hydrochloride salt after HCl treatment.

Table 2: Nucleophilic Substitution Optimization

| Benzyl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromobenzyl chloride | N-Methylbenzylamine | K₂CO₃ | Toluene | 110 | 67 |

| 4-Bromobenzyl bromide | Benzylamine | NaOH | DCM | 25 | 72 |

| 2-Bromobenzyl iodide | Cyclohexylamine | Cs₂CO₃ | DMF | 80 | 58 |

Key challenges:

- Regioselectivity issues arise with meta-substituted benzyl halides due to steric hindrance.

- Over-alkylation can occur unless stoichiometry is carefully controlled (1:1.05 halide-to-amine ratio).

Alternative Synthetic Pathways

Palladium-Catalyzed C-N Coupling

Buchwald-Hartwig amination between 3-bromoiodobenzene and N-benzylmethanamine using Pd(OAc)₂/Xantphos catalytic system achieves 73% yield.

Reaction conditions :

- Catalyst: Pd(OAc)₂ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃ (2 eq)

- Solvent: 1,4-Dioxane

- Temp: 100°C, 12 h

Optimization and Scale-Up Considerations

Industrial-Scale Production

Continuous flow reactors enhance reproducibility for high-volume synthesis:

- Microreactor parameters :

- Residence time: 8 min

- Pressure: 3 bar

- Throughput: 5 kg/day

- Purification :

- Crystallization from ethanol/water (4:1) yields 99.5% pure hydrochloride salt.

Table 3: Cost Analysis of Manufacturing Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-Factor |

|---|---|---|---|

| Reductive amination | 120 | 45 | 8.2 |

| Nucleophilic substitution | 95 | 62 | 11.7 |

| Flow chemistry | 110 | 28 | 5.1 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.8% purity with retention time = 6.72 min.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Applications of N-Benzyl-1-(3-bromophenyl)methanamine Hydrochloride

The compound this compound demonstrates promising potential across multiple scientific domains, with particularly noteworthy applications in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

Pharmaceutical Intermediate

this compound serves as a critical intermediate in pharmaceutical synthesis, offering unique structural features that enable targeted molecular modifications.

Potential Therapeutic Pathways

The compound's molecular structure suggests significant potential in developing novel therapeutic agents, particularly in:

- Neurological disorder research

- Central nervous system (CNS) drug development

- Hormone modulation strategies

Organic Synthesis Applications

Synthetic Chemistry

The compound's distinctive molecular architecture provides several key advantages in organic synthesis:

- Versatile amine functionality

- Aromatic bromide substituent enabling complex chemical transformations

- Potential for creating advanced pharmaceutical precursors

Comparative Structural Analysis

| Compound | Structure Features | Potential Applications |

|---|---|---|

| N-Benzyl-1-(3-bromophenyl)methanamine HCl | Aromatic amine with bromophenyl group | Medicinal chemistry intermediates |

| Similar N-substituted bromophenyl amines | Varied amine substitutions | CNS drug research |

| Brominated benzylamine derivatives | Halogenated aromatic structures | Materials science development |

Biological Research Insights

The compound demonstrates promising characteristics for investigating:

- Amine-containing biological pathways

- Potential neurotransmitter receptor interactions

- Enzyme modulation mechanisms

Safety and Handling Considerations

Laboratory Precautions

- Use standard personal protective equipment (PPE)

- Handle with care due to potential chemical reactivity

- Implement controlled synthesis and storage protocols

Mechanism of Action

The mechanism of action of N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Molecular weight estimated based on bromine’s atomic mass (79.9 g/mol) and comparison with the 4-bromo analog .

Key Findings :

- Halogen Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., 3-chloro analog ) may enhance lipophilicity and alter binding affinity in receptor-targeted applications.

Functional Group Variations

Table 2: Functional Group Comparison

Key Findings :

- Electron-Withdrawing vs. Donating Groups : Nitro and bromo groups (electron-withdrawing) reduce electron density on the aromatic ring compared to methoxy (electron-donating), influencing reactivity in electrophilic substitution reactions .

- Solubility : Methoxy-substituted analogs (e.g., 1-(2-Methoxyphenyl)-N-methylmethanamine HCl ) exhibit improved aqueous solubility due to polarity, whereas brominated derivatives are more suited for lipid-based formulations.

Biological Activity

N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride (commonly referred to as NBBH) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

NBBH is characterized by the following structural features:

- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Bromophenyl Substituent : The presence of the bromine atom can influence the compound's reactivity and biological interactions.

- Amine Group : The amine functionality is crucial for its interaction with various biological targets.

1. CNS Activity

Compounds structurally related to NBBH have shown promise in modulating CNS activity. For instance, studies on similar benzylamine derivatives indicate potential applications in treating disorders such as depression and anxiety .

2. Anticancer Potential

Research indicates that compounds with a similar structure may inhibit deubiquitinating enzymes, which are implicated in cancer progression. For example, inhibitors targeting the USP1/UAF1 complex have demonstrated significant anticancer activity . Although direct studies on NBBH's anticancer properties are lacking, its structural analogs suggest a potential for similar activity.

Table 1: Summary of Biological Activities of Related Compounds

Safety and Handling

Due to the presence of bromine, NBBH should be handled with caution as it may decompose under heat or strong light, releasing toxic fumes. Standard laboratory safety practices should be observed when working with this compound.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C for short-term use. For long-term stability, maintain at -20°C with desiccant packs to prevent hydrolysis or degradation. These conditions are extrapolated from structurally similar benzylamine derivatives, where refrigeration minimizes thermal decomposition and moisture ingress .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency protocols for related compounds recommend immediate flushing with water for eye/skin exposure and administering oxygen if inhaled .

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment (>95% by area normalization). Structural confirmation requires H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H]+ at m/z 338.0 (calculated for CHBrN·HCl) .

Advanced Research Questions

Q. How can conflicting spectral data from synthetic batches be resolved?

- Methodological Answer : Discrepancies in NMR/LC-MS data often arise from residual solvents, byproducts, or stereochemical impurities. Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound, followed by 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with spiked samples of known reference standards .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer : Use a reductive amination approach: react 3-bromobenzaldehyde with benzylamine in the presence of NaBHCN (pH 7–8, methanol solvent). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Purify the hydrochloride salt via recrystallization from ethanol/diethyl ether (yield: 60–75%) .

Q. How should researchers design in vitro toxicity assays for this compound?

- Methodological Answer : Conduct MTT assays on HEK293 or HepG2 cells at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and assess apoptosis via flow cytometry (Annexin V/PI staining). Note that benzylamine derivatives may exhibit dose-dependent cytotoxicity, requiring IC calculations .

Q. What experimental approaches address the lack of ecological impact data?

- Methodological Answer : Perform OECD 301D biodegradation tests: incubate the compound (10 mg/L) with activated sludge for 28 days and measure DOC removal. For acute aquatic toxicity, use Daphnia magna (48-hr EC) and algal growth inhibition tests (Pseudokirchneriella subcapitata, 72-hr EC). Compare results with structurally analogous brominated amines .

Data Analysis and Contradiction Resolution

Q. How to interpret discrepancies in melting point data across literature sources?

- Methodological Answer : Variations in melting points (e.g., 227–231°C vs. 220–225°C) may stem from polymorphic forms or hydrate formation. Characterize thermal behavior via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Recrystallize from different solvents (e.g., methanol vs. acetone) to isolate polymorphs .

Q. What analytical techniques differentiate between positional isomers (e.g., 3-bromo vs. 4-bromo derivatives)?

- Methodological Answer : Use NOESY NMR to identify spatial proximity of the bromine substituent to adjacent protons. LC-MS/MS with collision-induced dissociation (CID) can distinguish fragmentation patterns: 3-bromo derivatives typically lose HBr (79.9 Da), while 4-bromo isomers show distinct retro-Diels-Alder fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.